molecular formula C22H22ClN5O3 B11211337 N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11211337
M. Wt: 439.9 g/mol
InChI Key: ZKDAQBKCLYQQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a triazolopyrimidine core with various functional groups. Let’s explore its synthesis, properties, and applications.

Preparation Methods

a. Synthetic Routes: Several synthetic approaches exist for this compound. Notably:

b. Industrial Production: While industrial-scale production methods are proprietary, research labs often employ these synthetic routes.

Chemical Reactions Analysis

a. Reaction Types: The compound undergoes various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
b. Common Reagents and Conditions:
  • Oxidation : Typically employs oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
  • Substitution : Halogenation reactions with chlorine or bromine yield substituted derivatives.

c. Major Products: The specific products depend on reaction conditions and substituents. Isolated derivatives include various triazolopyrimidine analogs.

Scientific Research Applications

This compound finds applications in:

  • Medicine : Investigated for potential drug development due to its unique structure.
  • Chemical Biology : Used as a probe to study biological processes.
  • Industry : May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, related triazolopyrimidines include:

  • [Compound A]
  • [Compound B]
  • [Compound C]

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-4-31-17-10-5-14(11-18(17)30-3)20-19(13(2)26-22-24-12-25-28(20)22)21(29)27-16-8-6-15(23)7-9-16/h5-12,20H,4H2,1-3H3,(H,27,29)(H,24,25,26)

InChI Key

ZKDAQBKCLYQQNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.